![molecular formula C10H13NO2S B15158018 S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate CAS No. 807263-70-3](/img/structure/B15158018.png)
S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with hydroxy and methyl groups, and an ethanethioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: This intermediate undergoes a Suzuki cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst to form the desired pyridine derivative.
Thioester Formation: The final step involves the reaction of the pyridine derivative with ethanethiol under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions
S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate: This compound shares a similar pyridine structure but differs in the functional group attached to the pyridine ring.
Pyridoxal phosphate:
属性
CAS 编号 |
807263-70-3 |
|---|---|
分子式 |
C10H13NO2S |
分子量 |
211.28 g/mol |
IUPAC 名称 |
S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate |
InChI |
InChI=1S/C10H13NO2S/c1-6-9(5-14-8(3)12)4-11-7(2)10(6)13/h4,13H,5H2,1-3H3 |
InChI 键 |
XXJQHKRNZQVGGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1CSC(=O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


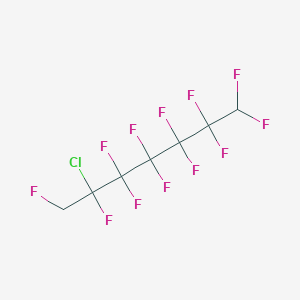

![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B15157957.png)
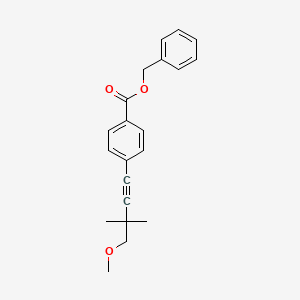
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B15157972.png)
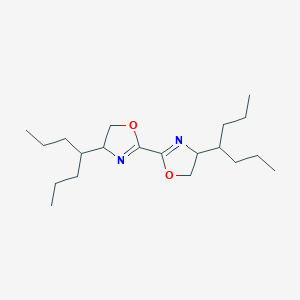
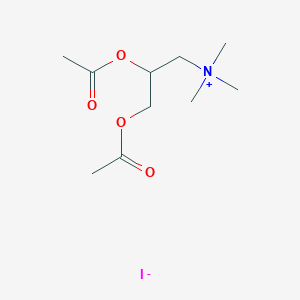
![1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15157988.png)
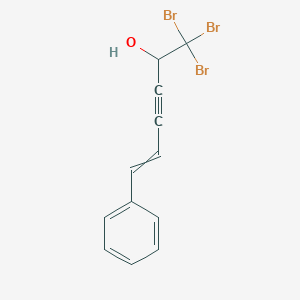
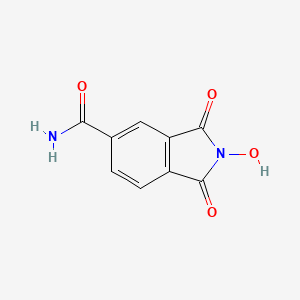
![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)
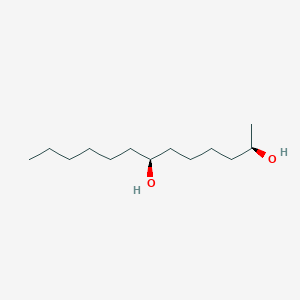
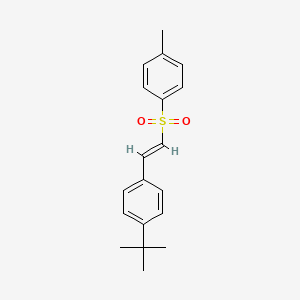
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B15158015.png)
